molecular formula C8H15FN2O B1476485 3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one CAS No. 2002374-70-9

3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one

Cat. No.: B1476485
CAS No.: 2002374-70-9
M. Wt: 174.22 g/mol
InChI Key: NMXDZVUYHLQCSM-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H15FN2O . It has a molecular weight of 174.22 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a propanone backbone with an amino group at the 3-position and a 3-fluoropiperidin-1-yl group at the 1-position . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 174.22 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases .

Scientific Research Applications

Fluorinated Compounds in Protein Design

Fluorinated compounds, such as 3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one, are of significant interest in protein design. The incorporation of fluorinated amino acids into proteins can enhance their stability and biological activity. Studies show that fluorination can be a general strategy to increase the resistance of proteins to chemical and thermal denaturation while retaining their structure and function. This has broad implications for developing proteins with novel properties for therapeutic and industrial applications (B. Buer & E. Marsh, 2012).

Chitosan-Based Biomedical Applications

Chitosan, an amino polysaccharide, demonstrates how amino and fluorinated groups can be critical in biomedical applications. Chitosan exhibits unique properties such as biocompatibility, biodegradability, and the ability to form films, highlighting the importance of functional groups in biomedical research. Its applications span from antimicrobial systems to drug delivery mechanisms, showcasing the potential of compounds with amino and fluorinated groups in enhancing the efficacy of pharmaceutical formulations (D. Raafat & H. Sahl, 2009).

Fluorescence in Biomedical Research

The study of nitrogen-containing organic compounds with amino groups, similar in functionality to this compound, has led to advancements in fluorescence-based biomedical research. These materials, devoid of traditional fluorophore units, exhibit unique blue emissions under specific conditions. Their biocompatibility and mimicry of biological macromolecules make them suitable for applications in the biomedical field, particularly in imaging and diagnostics (Wang Shao-fei, 2011).

Drug Delivery Systems

Chitosan nanoparticles, which share functional groups with the compound , are extensively used in drug delivery systems. They offer low toxicity, high loading capacity, and can be modified easily, illustrating the importance of amino and fluorinated groups in developing effective drug carriers. These systems have been explored for targeted drug delivery, improving the therapeutic index of drugs and reducing systemic side effects, underscoring the relevance of research in compounds with similar functionalities (E. Rostami, 2020).

Safety and Hazards

Specific safety and hazard information for 3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one is not provided in the search results. Standard safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .

Properties

IUPAC Name

3-amino-1-(3-fluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c9-7-2-1-5-11(6-7)8(12)3-4-10/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXDZVUYHLQCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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